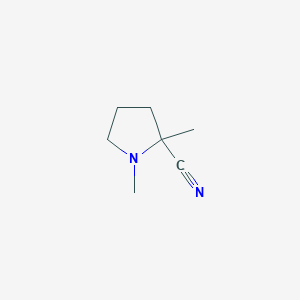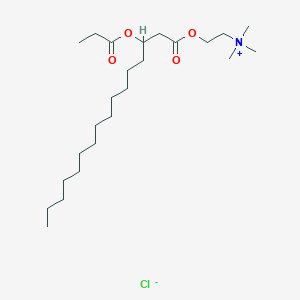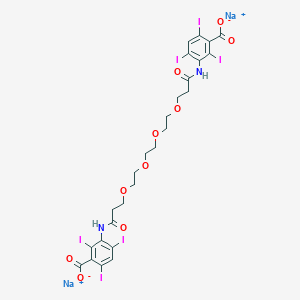
1,2-Dimethyl-2-pyrrolidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-2-pyrrolidinecarbonitrile (DMPC) is a chemical compound that is widely used in scientific research. It belongs to the class of pyrrolidine derivatives and is known for its unique properties, including its ability to act as a chiral auxiliary in organic synthesis. DMPC has been extensively studied for its potential applications in drug discovery, catalysis, and materials science.
作用机制
The mechanism of action of 1,2-Dimethyl-2-pyrrolidinecarbonitrile is not well understood. It is believed to act as a chiral auxiliary by inducing a conformational change in the substrate, which leads to the formation of a chiral product. In catalysis, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is believed to coordinate with the transition metal catalyst, which enhances its reactivity and selectivity. In materials science, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is believed to act as a building block by forming covalent bonds with other molecules to form functional materials.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 1,2-Dimethyl-2-pyrrolidinecarbonitrile. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also stable under normal laboratory conditions. Further studies are needed to determine its potential toxicity and physiological effects.
实验室实验的优点和局限性
1,2-Dimethyl-2-pyrrolidinecarbonitrile has several advantages for lab experiments, including its ability to act as a chiral auxiliary in organic synthesis, its effectiveness as a ligand for transition metal catalysts, and its versatility as a building block for functional materials. However, 1,2-Dimethyl-2-pyrrolidinecarbonitrile has some limitations, including its high cost and limited availability. It is also sensitive to air and moisture, which can affect its stability and reactivity.
未来方向
There are several future directions for 1,2-Dimethyl-2-pyrrolidinecarbonitrile research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in drug discovery, catalysis, and materials science. Further studies are also needed to determine its potential toxicity and physiological effects. Overall, 1,2-Dimethyl-2-pyrrolidinecarbonitrile has the potential to be a valuable tool for scientific research and its applications are likely to expand in the future.
合成方法
1,2-Dimethyl-2-pyrrolidinecarbonitrile can be synthesized using various methods, including the reaction of pyrrolidine with acrylonitrile, the reaction of pyrrolidine with chloroacetonitrile, and the reaction of pyrrolidine with ethyl chloroformate. The most commonly used method involves the reaction of pyrrolidine with acrylonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 1,2-Dimethyl-2-pyrrolidinecarbonitrile as a white solid, which can be purified by recrystallization.
科学研究应用
1,2-Dimethyl-2-pyrrolidinecarbonitrile has various applications in scientific research, including drug discovery, catalysis, and materials science. In drug discovery, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a chiral auxiliary to synthesize enantiopure compounds. It has been shown to be an effective chiral auxiliary for the synthesis of a wide range of compounds, including amino acids, β-lactams, and heterocycles. In catalysis, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a ligand for transition metal catalysts. It has been shown to be an effective ligand for the asymmetric hydrogenation of ketones and imines. In materials science, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a building block for the synthesis of functional materials, such as dendrimers and polymers.
属性
IUPAC Name |
1,2-dimethylpyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(6-8)4-3-5-9(7)2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWKXDDULMDXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-2-pyrrolidinecarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)